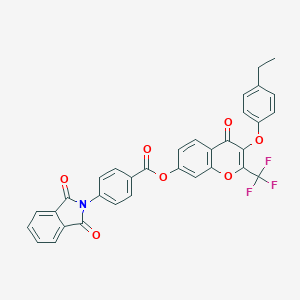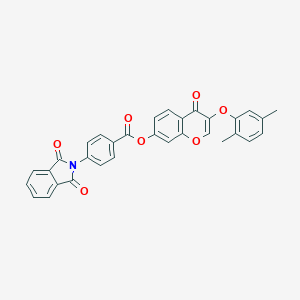
2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, also known as PTTB, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of chalcones, which are known for their various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is not fully understood. However, studies have shown that 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins. 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one also inhibits the activity of AKT, a signaling pathway that is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to have various biochemical and physiological effects. Studies have shown that 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one inhibits the growth of cancer cells in vitro and in vivo. 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines such as TNF-alpha and IL-6. 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is its potential as a cancer therapy. 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has shown anti-proliferative effects on various cancer cell lines, making it a potential candidate for cancer treatment. Another advantage of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is its anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases. However, one of the limitations of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is its low solubility in water, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one. One direction is to investigate the potential of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one as a cancer therapy in vivo. Another direction is to investigate the mechanism of action of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, which could provide insights into its potential therapeutic applications. Additionally, further research could be conducted to investigate the anti-inflammatory effects of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one and its potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is a synthetic compound with potential applications in scientific research. The synthesis method involves the reaction of 2-aminobenzoxazole, 4-propoxybenzaldehyde, and 3,4,5-trimethoxyacetophenone in the presence of a base catalyst. 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has shown potential in various scientific research applications, including cancer research and the treatment of inflammatory diseases. The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one is not fully understood, but studies have shown that it inhibits the activity of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has various biochemical and physiological effects, including anti-proliferative and anti-inflammatory effects. Future research could investigate the potential of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one as a cancer therapy in vivo, the mechanism of action of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, and the anti-inflammatory effects of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one.
Méthodes De Synthèse
The synthesis of 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one involves the reaction of 2-aminobenzoxazole, 4-propoxybenzaldehyde, and 3,4,5-trimethoxyacetophenone in the presence of a base catalyst. The reaction yields 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one, which can be purified through column chromatography. The purity of the compound can be confirmed through spectroscopic techniques such as NMR and MS.
Applications De Recherche Scientifique
2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy. 2-(1,3-Benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one has also shown anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C28H27NO6 |
|---|---|
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
(E)-2-(1,3-benzoxazol-2-yl)-1-(4-propoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C28H27NO6/c1-5-14-34-20-12-10-19(11-13-20)26(30)21(28-29-22-8-6-7-9-23(22)35-28)15-18-16-24(31-2)27(33-4)25(17-18)32-3/h6-13,15-17H,5,14H2,1-4H3/b21-15- |
Clé InChI |
TYQDLWXHSVANTC-QNGOZBTKSA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/C3=NC4=CC=CC=C4O3 |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)C3=NC4=CC=CC=C4O3 |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)C3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3-methylphenoxy)-4H-chromen-4-one](/img/structure/B284675.png)
![3-(4-tert-butylphenoxy)-7-[(2-chloro-6-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284676.png)
![3-(2-chlorophenyl)-7-[(3,4-dichlorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284679.png)
![3-(4-ethylphenoxy)-7-[(2-methylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B284681.png)


![3-Bromobenzyl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B284688.png)
![ethyl 4-{[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B284689.png)
![N-(4-methoxyphenyl)-2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284691.png)
![isopropyl 4-[(6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B284692.png)
![5-methyl-4-oxo-3-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B284694.png)
![2,6-Dichlorobenzyl 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B284695.png)
![2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284696.png)
![N-(2,5-dichlorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284697.png)